

# TMX-2172: A Technical Guide to a Selective CDK2/CDK5 Dual Degradator

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## Compound of Interest

Compound Name: TMX-2172

Cat. No.: B15542857

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## Abstract

**TMX-2172** is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for proteasomal degradation. As a Proteolysis-Targeting Chimera (PROTAC), **TMX-2172** offers a novel therapeutic strategy for cancers characterized by overexpression of Cyclin E1 (CCNE1), such as certain ovarian cancers. This document provides a comprehensive technical overview of **TMX-2172**, including its chemical properties, mechanism of action, selectivity profile, and key experimental data. Detailed methodologies for relevant assays are also provided to facilitate further research and development.

## Chemical Structure and Properties

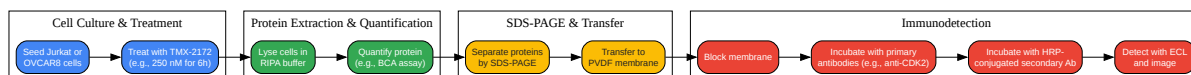
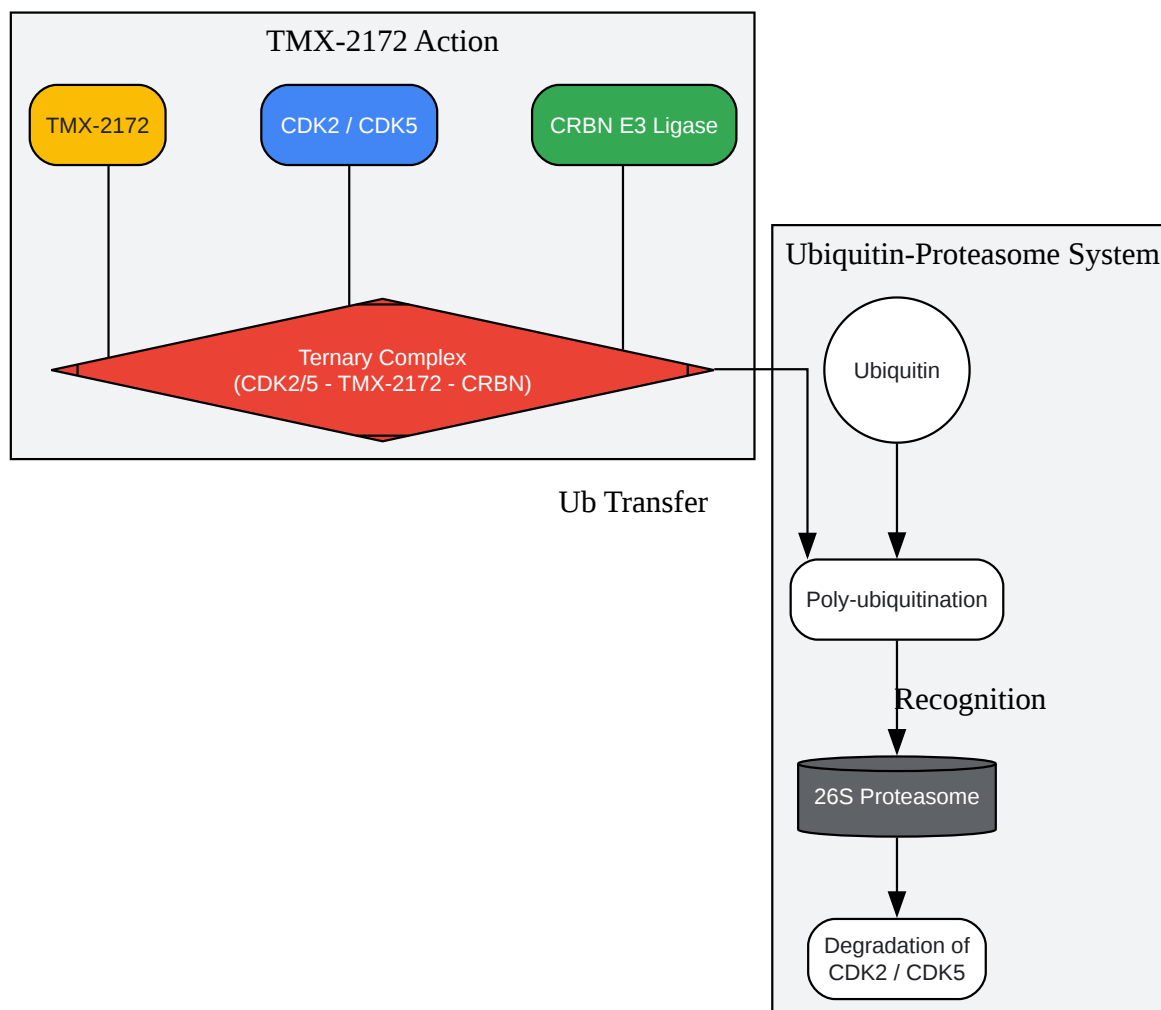
**TMX-2172** is a complex molecule designed to bridge CDK2/5 to the E3 ubiquitin ligase Cereblon (CRBN). Its structure consists of a ligand for CDK2/5, a linker, and a ligand for CRBN (a derivative of thalidomide).

Property	Value
IUPAC Name	2-((5-bromo-2-((4-(N-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecyl)sulfamoyl)-2-methylphenyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide[1]
Synonyms	TMX 2172, TMX2172[1]
CAS Number	2488892-09-5[1]
Molecular Formula	C41H45BrFN9O11S[1]
Molecular Weight	970.83 g/mol [1]
Appearance	Not specified, likely a solid
Solubility	Soluble in DMSO[2]
Storage	For long-term storage, -20°C (months to years) is recommended. For short-term storage, 0 - 4°C (days to weeks) is suitable.[1]

## Mechanism of Action

**TMX-2172** functions as a PROTAC, inducing the degradation of its target proteins, CDK2 and CDK5, through the ubiquitin-proteasome system. This mechanism involves the formation of a ternary complex between the target protein, **TMX-2172**, and the E3 ubiquitin ligase CRBN.[2]

## Signaling Pathway



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## References

- 1. Development of CDK2 and CDK5 Dual Degradar TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TMX-2172: A Technical Guide to a Selective CDK2/CDK5 Dual Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542857#tmx-2172-chemical-structure-and-properties]

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